molecular formula C15H19N5O5 B2463835 Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate CAS No. 1903521-16-3

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate

Cat. No. B2463835
CAS RN: 1903521-16-3
M. Wt: 349.347
InChI Key: AHHQJJLXYJBVIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety commonly found in many commercially available drugs . This moiety, known as isoxazole, is significant in the field of drug discovery .


Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves a 1,3-dipolar cycloaddition reaction . In this reaction, one 1,3-dipole and one dipolarophile are required .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate, due to its complex structure, is involved in various chemical reactions and synthesis processes. For example, derivatives of ethyl propanoate, such as ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, have been observed to react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, depending on the solvent used (Vetyugova et al., 2018).

Structural and Spectroscopic Studies

Structural and spectroscopic studies are vital in understanding the properties of such complex compounds. For instance, the crystal structure of similar compounds has been determined by monocrystal X-ray diffraction analysis, which is crucial in understanding their physical and chemical properties (Liu et al., 2014).

Application in Drug Synthesis

While specific applications of this compound in drug synthesis are not directly mentioned, compounds with similar structures have been synthesized and evaluated for their potential medicinal properties. For example, synthesis of dabigatran etexilate, an anticoagulant drug, involves reactions with similar compounds (Huansheng, 2013).

Catalytic Applications

Compounds containing oxadiazole structures have been used as ligands in the preparation of palladium(II) complexes, which act as catalysts for C-C cross-coupling reactions. This demonstrates their potential application in catalysis (Bumagin et al., 2018).

Future Directions

The future directions in the synthesis of isoxazole derivatives like this compound involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

ethyl 3-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-2-23-13(21)5-6-16-15(22)17-8-12-18-14(20-25-12)10-7-11(24-19-10)9-3-4-9/h7,9H,2-6,8H2,1H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQJJLXYJBVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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